molecular formula C18H20N2O5 B3914814 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID

2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID

Cat. No.: B3914814
M. Wt: 344.4 g/mol
InChI Key: ZXIXOUSBHXFWHQ-UHFFFAOYSA-N
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Description

2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a tert-butyl group, and an oxoacetic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID typically involves multiple steps, including the formation of the furan ring, introduction of the tert-butyl group, and coupling with an aniline derivative. Common reagents used in these reactions include tert-butyl bromide, methyl furan, and various coupling agents such as EDCI and HOBt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID apart is its unique combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the furan ring, tert-butyl group, and oxoacetic acid moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[4-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-10-13(9-14(25-10)18(2,3)4)15(21)19-11-5-7-12(8-6-11)20-16(22)17(23)24/h5-9H,1-4H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXOUSBHXFWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID
Reactant of Route 2
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID
Reactant of Route 3
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID
Reactant of Route 4
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2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID

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